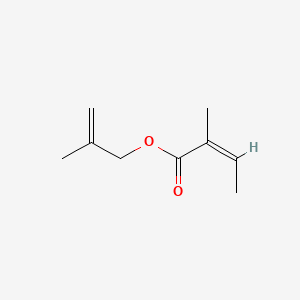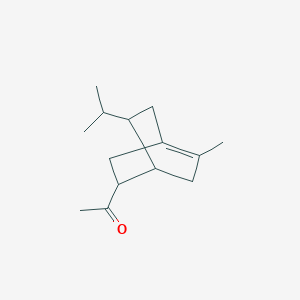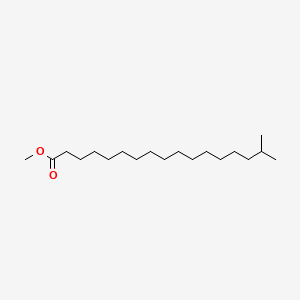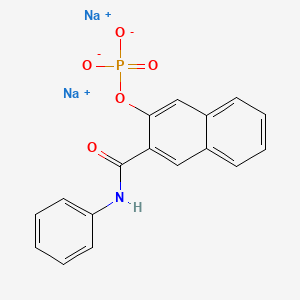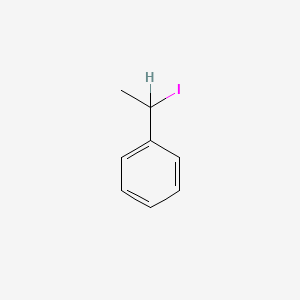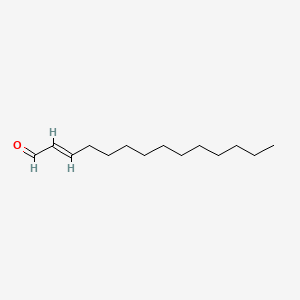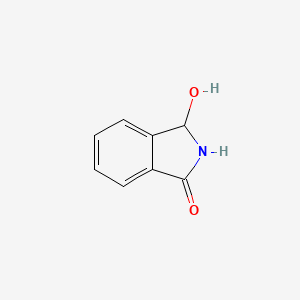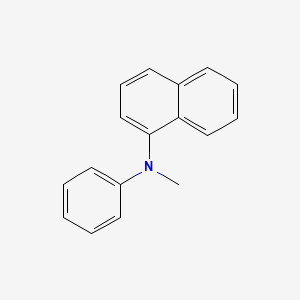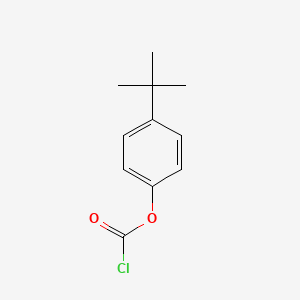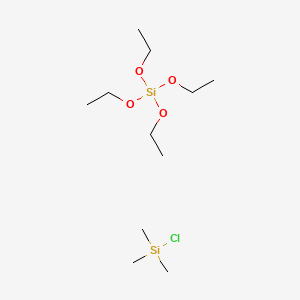
Chloro(trimethyl)silane;tetraethyl silicate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro(trimethyl)silane;tetraethyl silicate is a chemical compound with significant applications in various fields. It is known for its unique properties and reactivity, making it valuable in industrial and scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of silicic acid (H4SiO4), tetraethyl ester, hydrolysis products with chlorotrimethylsilane involves the hydrolysis of tetraethyl orthosilicate in the presence of chlorotrimethylsilane. The reaction typically occurs under controlled conditions to ensure the desired product formation.
Industrial Production Methods: Industrial production of this compound involves large-scale hydrolysis reactions, often using automated systems to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.
Types of Reactions:
Hydrolysis: The compound undergoes hydrolysis to form silicic acid and ethanol.
Condensation: It can undergo condensation reactions to form siloxane bonds.
Substitution: The compound can participate in substitution reactions, where the ethoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Various nucleophiles can be used to replace ethoxy groups.
Major Products:
Hydrolysis: Silicic acid and ethanol.
Condensation: Siloxane polymers.
Substitution: Compounds with different functional groups replacing the ethoxy groups.
Aplicaciones Científicas De Investigación
Chloro(trimethyl)silane;tetraethyl silicate has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various silicon-based materials.
Biology: Employed in the preparation of biocompatible materials for medical implants and drug delivery systems.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent bonding properties.
Mecanismo De Acción
The compound exerts its effects through the formation of siloxane bonds, which are crucial for its applications in material science. The hydrolysis and condensation reactions lead to the formation of a network of siloxane bonds, providing structural integrity and stability to the materials.
Comparación Con Compuestos Similares
Tetraethyl orthosilicate: A precursor for silicic acid (H4SiO4), tetraethyl ester.
Chlorotrimethylsilane: Used in the synthesis of various silicon-based compounds.
Hexamethyldisiloxane: Another silicon-based compound with similar applications.
Uniqueness: Chloro(trimethyl)silane;tetraethyl silicate is unique due to its ability to form stable siloxane bonds, making it highly valuable in the synthesis of advanced materials with specific properties.
Propiedades
Número CAS |
68440-59-5 |
|---|---|
Fórmula molecular |
C11H29ClO4Si2 |
Peso molecular |
316.97 g/mol |
Nombre IUPAC |
chloro(trimethyl)silane;tetraethyl silicate |
InChI |
InChI=1S/C8H20O4Si.C3H9ClSi/c1-5-9-13(10-6-2,11-7-3)12-8-4;1-5(2,3)4/h5-8H2,1-4H3;1-3H3 |
Clave InChI |
AXPLUGRDYGXLRW-UHFFFAOYSA-N |
SMILES |
CCO[Si](OCC)(OCC)OCC.C[Si](C)(C)Cl |
SMILES canónico |
CCO[Si](OCC)(OCC)OCC.C[Si](C)(C)Cl |
Key on ui other cas no. |
68440-59-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


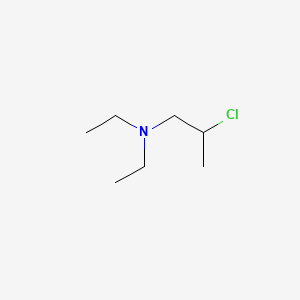
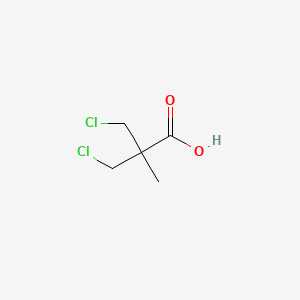
![2-[(3-Fluorophenyl)thio]-5-(trifluoromethyl)benzoic acid](/img/structure/B1604766.png)
![Manganate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, dipotassium, (OC-6-21)-](/img/structure/B1604767.png)
![5-(2,3-Dimethyltricyclo[2.2.1.02,6]hept-3-yl)-2-methylpent-2-enyl butyrate](/img/structure/B1604768.png)
